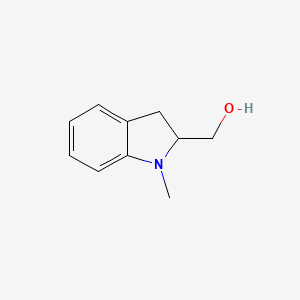

1-Methylindolin-2-ylmethanol

Description

Significance of the Indoline (B122111) Core in Organic and Medicinal Chemistry

The indoline scaffold, a saturated analog of the indole (B1671886) ring, is a privileged structure in the realms of organic and medicinal chemistry. researchgate.netbohrium.comresearchgate.net The indole nucleus itself is a cornerstone in drug discovery, found in numerous natural products and synthetic pharmaceuticals. nih.govijptjournal.com This prevalence is due to the indole ring's ability to mimic peptide structures and participate in various biological interactions, including hydrogen bonding and π-π stacking. researchgate.net Indole derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.net

The indoline framework retains many of the desirable structural features of indole while providing greater conformational flexibility. This feature is often exploited in the design of molecules that require specific spatial arrangements to interact with biological targets. Researchers continue to develop novel synthetic methods to access functionalized indolines, highlighting their importance as versatile building blocks for complex molecules and pharmacologically active agents. nih.govacs.org The development of indoline-based compounds as inhibitors for enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) underscores the therapeutic potential of this scaffold. nih.govacs.org

Overview of 1-Methylindolin-2-ylmethanol within Indoline Scaffold Research

This compound is a specific derivative that serves as a valuable building block and research intermediate in organic synthesis. Its structure features the core indoline ring system with a methyl group attached to the nitrogen atom (N-1) and a hydroxymethyl group at the C-2 position. This substitution pattern creates a chiral center at the C-2 position, making its stereoselective synthesis a topic of interest.

Research has demonstrated the synthesis of enantiomerically pure forms of this compound, such as (S)-(1-methylindolin-2-yl)methanol. wpmucdn.com This optically active compound is utilized as a precursor for creating more complex molecules with potential pharmaceutical applications. nih.gov For example, it can be synthesized from its corresponding ester, methyl (S)-1-methylindoline-2-carboxylate, through reaction with a Grignard reagent. nih.gov The reactivity of the hydroxyl group allows for further chemical transformations, such as conversion into a better leaving group for nucleophilic substitution reactions. wpmucdn.com

Detailed research findings have shown its utility in mechanistic studies and as a starting material for generating other indoline derivatives. For instance, it has been used in studies involving radical-mediated C(sp3)-H functionalization catalyzed by enzymes. wpmucdn.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| SMILES | CN1c2ccccc2C[C@H]1CO |

| CAS Number | 27640-33-1 ((S)-isomer) |

Note: Data corresponds to the general structure and the specified (S)-isomer where applicable.

Evolution of Research Perspectives on Indoline Methanol (B129727) Compounds

The scientific focus on indoline methanol compounds has evolved significantly over time. Initial research was often centered on fundamental synthesis and characterization of these molecules. However, as the understanding of their chemical properties has deepened, the research perspective has shifted towards more sophisticated and targeted applications.

A major area of development has been in asymmetric synthesis, where chiral indoline methanol derivatives serve as key intermediates or building blocks for enantiomerically pure target molecules. uniurb.it The "borrowing hydrogen" methodology, a green chemistry approach, has been employed to alkylate nucleophiles using alcohols like indoline methanols, showcasing a move towards more sustainable synthetic strategies. uniurb.it

Furthermore, research has expanded into the biological activities of this class of compounds. While indole derivatives have a long history in medicinal chemistry, the focus on their saturated indoline counterparts is a more recent trend. ontosight.aiontosight.ai Scientists are exploring indoline methanol derivatives for their potential to interact with various biological targets, driven by the unique three-dimensional structure and physicochemical properties conferred by the indoline core. nih.govacs.orgontosight.ai The design of dual inhibitors and functional probes from indoline scaffolds illustrates the current trajectory of research, which aims to leverage the structural features of these compounds for complex applications in chemical biology and drug discovery. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1-methyl-2,3-dihydroindol-2-yl)methanol |

InChI |

InChI=1S/C10H13NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,9,12H,6-7H2,1H3 |

InChI Key |

JNHQWDXERNWHEM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC2=CC=CC=C21)CO |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-Methylindolin-2-ylmethanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the bonding framework, and insights into the molecule's preferred conformation.

The 1D ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment and connectivity of the atoms within the molecule.

The ¹H NMR spectrum displays distinct signals for the aromatic and aliphatic regions. The four protons on the benzene (B151609) ring typically appear as a complex multiplet system in the range of δ 6.6-7.2 ppm. The N-methyl group gives rise to a characteristic singlet at approximately δ 2.7-2.8 ppm. The protons on the five-membered indoline (B122111) ring and the hydroxymethyl substituent show more complex splitting patterns due to spin-spin coupling. The proton at the C2 position (H2) is a key signal, appearing as a multiplet due to coupling with the diastereotopic protons at C3 and the protons of the adjacent methylene (B1212753) group of the hydroxymethyl substituent.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows ten distinct signals corresponding to the ten carbon atoms in the molecule. The signals for the six aromatic carbons are observed in the typical downfield region (δ 110-153 ppm). The aliphatic carbons, including the N-methyl, C2, C3, and the hydroxymethyl carbon, resonate at higher field. The chemical shifts are indicative of their bonding environment and substitution.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃ Predicted data based on analysis of structurally similar compounds.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-CH₃ | ~2.75 | s (singlet) | ~35.0 |

| C2-H | ~3.90 | m (multiplet) | ~68.0 |

| C3-H₂ | ~2.90, ~3.30 | m (multiplet) | ~32.0 |

| C4-H | ~7.15 | d (doublet) | ~127.5 |

| C5-H | ~6.70 | t (triplet) | ~118.0 |

| C6-H | ~7.10 | t (triplet) | ~124.5 |

| C7-H | ~6.60 | d (doublet) | ~109.0 |

| C7a | - | - | ~152.5 |

| C3a | - | - | ~130.0 |

| -CH₂OH | ~3.60, ~3.75 | m (multiplet) | ~65.0 |

| -OH | Variable | br s (broad singlet) | - |

To overcome the complexities of the 1D spectra and to establish unambiguous correlations, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H2 and the two H3 protons, as well as between H2 and the protons of the CH₂OH group. It would also map the connectivity of the aromatic protons, confirming the substitution pattern (e.g., H4 coupling to H5, H5 to H6, and H6 to H7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the signal from the N-methyl protons to carbons C2 and C7a, and correlations from the CH₂OH protons to C2, confirming the placement of the hydroxymethyl group.

Dynamic NMR spectroscopy and techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the three-dimensional structure and conformational dynamics of the molecule in solution.

A NOESY experiment detects protons that are close in space, irrespective of whether they are connected through bonds. For this compound, NOESY could reveal spatial proximity between the proton at C2 and one of the protons at C3, helping to define the puckering of the five-membered ring. Correlations between the N-methyl protons and the aromatic proton at C7 could also be observed, providing further conformational constraints. In cases of slow conformational exchange on the NMR timescale, such as restricted rotation, distinct sets of signals for each conformer might be observed, and techniques like Exchange Spectroscopy (EXSY) can be used to measure the rate of interconversion.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃NO), the nominal molecular weight is 163 Da.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (e.g., calculated for [M+H]⁺, C₁₀H₁₄NO⁺: 164.1070; found: 164.1072).

Under electron ionization (EI), the molecule typically undergoes characteristic fragmentation. The molecular ion peak (M⁺) at m/z = 163 would be observed. The most significant fragmentation pathway is the cleavage of the C2-C(H₂OH) bond, which is benzylic and alpha to a nitrogen atom, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This results in a highly stable cation at m/z = 132, which is often the base peak in the spectrum. This fragmentation is analogous to that of 2-methylindoline, which loses a methyl radical to form the same cation. nist.gov Other potential fragments include the loss of water (H₂O, 18 Da) from the molecular ion, yielding a peak at m/z = 145.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Formula of Ion | Notes |

|---|---|---|---|

| 163 | [M]⁺ | [C₁₀H₁₃NO]⁺ | Molecular Ion |

| 132 | [M - CH₂OH]⁺ | [C₉H₁₀N]⁺ | Loss of hydroxymethyl radical; often the base peak |

| 145 | [M - H₂O]⁺ | [C₁₀H₁₁N]⁺ | Loss of water |

| 117 | [C₉H₁₀N - CH₃]⁺ | [C₈H₇N]⁺ | Further fragmentation, loss of methyl radical from m/z 132 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its alcohol, tertiary amine, and substituted benzene components. beilstein-journals.orgresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H stretch | Alcohol (intermolecular H-bonded, broad) |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1350 | C-N stretch | Tertiary amine (aromatic) |

| ~1050 | C-O stretch | Primary alcohol |

| ~750 | C-H bend | Ortho-disubstituted benzene (out-of-plane) |

The most prominent feature would be a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. The C-O stretching vibration of the primary alcohol would result in a strong band around 1050 cm⁻¹. Aromatic C=C stretching vibrations are visible near 1600 cm⁻¹ and 1480 cm⁻¹, while the out-of-plane C-H bending of the ortho-disubstituted aromatic ring gives rise to a strong band around 750 cm⁻¹. Aliphatic and aromatic C-H stretching vibrations are observed just below and above 3000 cm⁻¹, respectively.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining absolute stereochemistry and detailed conformational information such as bond lengths, bond angles, and torsion angles. mdpi.com

Since the C2 carbon of this compound is a chiral center, the compound can exist as a pair of enantiomers, (R)- and (S)-1-Methylindolin-2-ylmethanol. If a single crystal of one enantiomer can be grown, X-ray diffraction analysis using anomalous dispersion can unambiguously determine its absolute configuration. nih.gov

The analysis would reveal the exact puckering of the five-membered indoline ring and the orientation of the N-methyl and C2-hydroxymethyl substituents relative to the plane of the aromatic ring. This solid-state conformation provides a valuable benchmark for comparison with computational models and solution-state conformational studies performed using NMR.

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Enantiomeric Excess Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique used to investigate the stereochemical properties of chiral molecules. harvard.edu It measures the differential absorption of left- and right-circularly polarized light by a sample. harvard.edu For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the indoline ring, its enantiomers will interact differently with circularly polarized light, resulting in distinct CD spectra.

The enantiomers of this compound, (R)-1-Methylindolin-2-ylmethanol and (S)-1-Methylindolin-2-ylmethanol, are expected to exhibit mirror-image CD spectra. nih.gov A positive Cotton effect (a positive peak in the CD spectrum) for one enantiomer would correspond to a negative Cotton effect (a negative peak) for the other at the same wavelength. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture (50:50 mixture of both enantiomers) will be CD silent as the signals from the two enantiomers cancel each other out.

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound. By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectrum of a pure enantiomer, the enantiomeric excess can be quantified. A calibration curve can be constructed by plotting the CD intensity at a specific wavelength against known enantiomeric excesses.

Hypothetical Data Table for CD Spectroscopy of this compound Enantiomers

| Enantiomeric Excess (%) of (S)-enantiomer | Molar Ellipticity (deg·cm²·dmol⁻¹) at λmax |

| 100 | -X |

| 75 | -0.75X |

| 50 | -0.5X |

| 25 | -0.25X |

| 0 (racemic) | 0 |

| -25 (25% ee of (R)-enantiomer) | +0.25X |

| -50 (50% ee of (R)-enantiomer) | +0.5X |

| -75 (75% ee of (R)-enantiomer) | +0.75X |

| -100 (100% (R)-enantiomer) | +X |

Note: This table is illustrative. The actual molar ellipticity value (X) and the wavelength of maximum absorption (λmax) would need to be determined experimentally.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures and the unambiguous identification of chemical compounds. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. For the analysis of this compound, chiral HPLC would be the method of choice for separating its enantiomers. scas.co.jpcsfarmacie.cznih.gov Chiral stationary phases (CSPs) within the HPLC column interact diastereomerically with the enantiomers, leading to different retention times and thus their separation. scas.co.jpcsfarmacie.cznih.gov

Once separated, the eluting enantiomers are introduced into the mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound (C10H13NO), the expected molecular ion peak [M+H]⁺ in positive ion mode would be at an m/z of approximately 164.1075.

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure. In MS/MS, the molecular ion is isolated and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methanol (B129727) group (-CH2OH, 31 Da), the methyl group (-CH3, 15 Da), and cleavages within the indoline ring structure.

Hypothetical LC-MS Data for this compound

| Technique | Parameter | Expected Value |

| Chiral HPLC | Retention Time (R)-enantiomer | tR1 |

| Retention Time (S)-enantiomer | tR2 (≠ tR1) | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 164.1 |

| Tandem MS (MS/MS) | Major Fragment Ions | m/z 149.1 (loss of CH3), m/z 133.1 (loss of CH2OH), m/z 118.1 (further fragmentation of the ring) |

Note: This data is hypothetical and for illustrative purposes. Actual retention times and fragment ions would depend on the specific experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique that separates volatile and thermally stable compounds in the gas phase before their detection by mass spectrometry. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group.

Similar to LC-MS, GC-MS provides a retention time for the compound and a mass spectrum. The fragmentation pattern observed in the mass spectrum is often generated by electron ionization (EI), which is a high-energy ionization technique that produces a wealth of fragment ions. whitman.edu The fragmentation of N-methylindoline derivatives in GC-MS would be expected to show characteristic losses. scielo.org.mx For this compound, key fragmentation would likely involve the cleavage of the C2-substituent and fragmentation of the indoline ring.

Hypothetical GC-MS Fragmentation Data for Derivatized this compound

| Fragment Ion (m/z) | Proposed Neutral Loss/Structure |

| M-15 | Loss of a methyl group (from N-CH3 or TMS derivative) |

| M-31 | Loss of the methoxy (B1213986) group (from the derivatized alcohol) |

| 130 | [C9H10N]⁺ - Ion resulting from cleavage of the C2-substituent |

| 117 | Further fragmentation of the indoline ring |

| 91 | Tropylium ion (common fragment in aromatic compounds) |

Note: This table presents hypothetical fragmentation patterns for a derivatized form of the compound. The molecular ion (M) would correspond to the mass of the derivatized molecule.

Chemical Reactivity and Transformation Pathways

Reactivity of the Indoline (B122111) Ring System

The indoline scaffold is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. The nitrogen atom significantly influences the reactivity of the aromatic portion, while the heterocyclic ring can also participate in various reactions.

The indoline ring system is generally activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom. wikipedia.org This nitrogen atom increases the electron density of the aromatic ring, particularly at the positions ortho and para to the point of fusion, which corresponds to the C5 and C7 positions of the indoline core. The N-methyl group further enhances this activating effect.

The general mechanism for EAS proceeds in two steps:

Attack on the Electrophile : The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions applicable to activated rings like indoline include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com For N-methylindoline derivatives, substitution is strongly directed to the C5 position (para to the nitrogen atom) due to a combination of electronic and steric factors.

| Reaction Type | Typical Reagents | Electrophile | Expected Product on Indoline Ring |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro-1-methylindoline derivative |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 5-Bromo-1-methylindoline derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 5-Acyl-1-methylindoline derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 1-Methylindoline-5-sulfonic acid derivative |

Direct nucleophilic aromatic substitution on the electron-rich indoline ring is generally unfavorable. However, nucleophilic reactions can occur at specific positions under certain conditions, often involving modification of the indoline nitrogen or the introduction of electron-withdrawing groups. For instance, studies on related 1-methoxyindole (B1630564) derivatives have shown that the C2 position can act as an electrophilic site, allowing for regioselective attack by various nucleophiles upon the departure of the methoxy (B1213986) group. nii.ac.jp While not a direct reaction on the parent indoline, this demonstrates that functionalization can render the heterocyclic part of the scaffold susceptible to nucleophilic attack. Furthermore, unprecedented S_N2-type reactions have been reported on the nitrogen of 1-hydroxyindole (B3061041) derivatives, where the hydroxylated nitrogen becomes a reaction center. clockss.orgcore.ac.uk

The indoline scaffold is the dihydro-derivative of indole (B1671886) and can be readily oxidized to the corresponding aromatic indole. This dehydrogenation is a common transformation in the chemistry of this ring system. Various oxidizing agents can be employed to achieve this aromatization. The oxidation of 1-methylindolin-2-ylmethanol would be expected to yield 1-methylindole-2-carbaldehyde or 1-methylindole-2-carboxylic acid, depending on the oxidant and reaction conditions, as the primary alcohol would also be susceptible to oxidation.

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Manganese dioxide (MnO₂) | Inert solvent (e.g., dichloromethane, benzene), room temp. or heat | Commonly used for aromatization of indolines. |

| Palladium on carbon (Pd/C) | High-boiling solvent (e.g., xylene), heat | Used as a dehydrogenation catalyst. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., dioxane, toluene), heat | A powerful dehydrogenating agent. |

The indoline ring system is already a reduced form of the corresponding indole. The aromatic benzene portion is resistant to reduction except under harsh conditions (e.g., Birch reduction or high-pressure catalytic hydrogenation) that are not typically employed for simple functional group transformations. The C2-C3 single bond in the five-membered ring is saturated and thus not susceptible to standard reduction methods like catalytic hydrogenation with Pd/C or sodium borohydride. Therefore, the indoline scaffold itself is generally considered stable towards further reduction under mild to moderate conditions.

Transformations Involving the Methanol (B129727) Moiety

The primary alcohol group at the C2 position, -(CH₂OH), is a key site for chemical modification through standard alcohol chemistry.

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. Fischer esterification, which uses a carboxylic acid and a strong acid catalyst (like H₂SO₄), is a common method. ache.org.rs Alternatively, for higher yields and milder conditions, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine.

Etherification can be achieved through various methods, with the Williamson ether synthesis being a classic approach. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.) | Ester (-CH₂-O-CO-R) |

| Acylation | Acyl Chloride (R-COCl), Pyridine | Ester (-CH₂-O-CO-R) |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R'-X) | Ether (-CH₂-O-R') |

Oxidation to Carbonyl Compounds

As a secondary alcohol, this compound can be readily oxidized to its corresponding ketone, 1-Methylindolin-2-one. This transformation is a fundamental process in organic synthesis, converting the nucleophilic hydroxyl group into an electrophilic carbonyl center, thereby opening up further synthetic pathways. The oxidation is a critical initial step in processes such as the "borrowing hydrogen" methodology, where the in-situ formation of the carbonyl compound is essential for the subsequent reaction cascade.

A wide array of reagents and catalytic systems have been developed for the oxidation of alcohols to aldehydes and ketones, many of which are applicable to this compound. These methods range from classic stoichiometric oxidants to modern, more sustainable catalytic procedures. The choice of oxidant often depends on factors such as substrate tolerance, desired selectivity, and reaction conditions. For instance, mild, chemoselective methods are available that can oxidize primary and secondary alcohols without affecting other sensitive functional groups. Efficient oxidation of primary alcohols to aldehydes can be achieved at room temperature using reagents like trichloroisocyanuric acid with catalytic TEMPO, a process that is highly selective for primary over secondary alcohols. researchgate.netnih.gov Other green catalytic methods utilize molecular oxygen as the terminal oxidant, often in conjunction with a catalyst system, under solvent-free conditions. ache.org.rs

| Reagent/Catalyst System | General Conditions | Key Features |

|---|---|---|

| Chromium-based (e.g., PCC, PDC) | Stoichiometric, CH2Cl2 | Classic, reliable, but generates heavy metal waste. |

| Swern Oxidation (DMSO, oxalyl chloride) | Stoichiometric, low temperature (-78 °C) | High yield, avoids heavy metals, but requires careful temperature control. |

| Dess-Martin Periodinane (DMP) | Stoichiometric, room temperature | Mild conditions, broad functional group tolerance. |

| TEMPO/Co-oxidant (e.g., NaOCl, O2) | Catalytic, often room temperature | Highly selective, environmentally benign options available. ache.org.rs |

Alkylation of Heterocyclic Nucleophiles via "Borrowing Hydrogen" Processes

The "Borrowing Hydrogen" (BH) methodology, also known as hydrogen autotransfer, is a powerful and atom-economical strategy for forming carbon-carbon and carbon-nitrogen bonds. nih.govui.ac.id This process allows stable and readily available alcohols to function as alkylating agents, generating water as the sole stoichiometric byproduct. nih.gov this compound is an ideal substrate for this process, acting as a precursor to the electrophilic 1-Methylindolin-2-one.

The catalytic cycle typically involves three key steps:

Oxidation: A transition-metal catalyst (commonly based on iron, iridium, or ruthenium) temporarily removes hydrogen from the alcohol (this compound), oxidizing it to the corresponding ketone (1-Methylindolin-2-one) and storing the hydrogen on the metal catalyst as a hydride.

Condensation: The in-situ generated ketone undergoes a condensation reaction (e.g., aldol (B89426) or Mannich-type) with a suitable nucleophile.

Reduction: The metal hydride then reduces the intermediate from the condensation step, regenerating the catalyst and yielding the final alkylated product.

This methodology has been successfully applied to the C-alkylation of various nucleophiles, including oxindoles, using alcohols as the alkylating agents. researchgate.net Iron-catalyzed BH reactions, in particular, have gained prominence due to the low cost and low toxicity of iron. researchgate.netnih.gov For example, (cyclopentadienone)iron carbonyl complexes have proven to be effective catalysts for the C3-alkylation of oxindoles with a wide range of benzylic, aliphatic, and heterocyclic alcohols. researchgate.net Similarly, the N-alkylation of amines and sulfonamides with alcohols via the BH principle is a well-established transformation. nih.govui.ac.id

| Aspect | Description | Example Catalyst |

|---|---|---|

| Principle | Alcohol is used as a latent electrophile via temporary oxidation. | - |

| Atom Economy | High; water is the only byproduct. | - |

| Nucleophiles | Ketones, indoles, oxindoles, amines, sulfonamides. nih.gov | - |

| Catalysts | Transition-metal complexes that facilitate hydrogen transfer. | (Cyclopentadienone)iron carbonyls, [Ir(cod)Cl]2. researchgate.netchemicalbook.com |

N-Substitution and Derivatization of this compound

The term "N-Substitution" for this compound can be ambiguous, as the indoline nitrogen is already a tertiary amine. Direct substitution at this nitrogen would require harsh conditions, likely involving demethylation. A more common and synthetically useful interpretation involves the derivatization of the molecule at its reactive hydroxyl group, which in turn facilitates its use in substituting other molecules.

The primary alcohol functionality is a versatile handle for a variety of chemical modifications. Standard organic transformations can be applied to convert the hydroxyl group into other functionalities, thereby altering the molecule's reactivity and properties.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often catalyzed by acids or coupling agents.

Etherification: Formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then displaces a halide from an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, mesylate, or halide. This activation step is crucial for subsequent nucleophilic substitution reactions, where a wide range of nucleophiles can be introduced at the C2-methylene position.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block for the construction of more complex molecular architectures.

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| Esterification | R-COOH (acid catalyst) or R-COCl (base) | Ester (-O-C(=O)R) | Protection, introduction of new functional groups. |

| Etherification | 1. NaH; 2. R-X | Ether (-O-R) | Protection, modification of solubility/properties. |

| Tosylation | TsCl, Pyridine | Tosylate (-OTs) | Activation for nucleophilic substitution. |

| Halogenation | SOCl2 or PBr3 | Halide (-Cl, -Br) | Activation for nucleophilic substitution, Grignard formation. |

Cycloaddition and Rearrangement Reactions Involving Indoline Systems

The indoline core, while formally a saturated heterocycle, possesses latent reactivity associated with its proximity to an aromatic ring and the presence of a nitrogen atom. This structure can participate in or be the product of various cycloaddition and rearrangement reactions, leading to the rapid construction of molecular complexity.

Rearrangement Reactions: The indoline and related indole frameworks are known to undergo several named rearrangement reactions. The dearomative Claisen rearrangement of 3-indolyl alcohols, for example, provides a powerful method for installing a fully substituted carbon atom at the C2 position of the indoline ring. sigmaaldrich.com This type of sigmatropic rearrangement involves the concerted reorganization of π- and σ-bonds, driven by the formation of a stable carbonyl group in an intermediate state before re-aromatization or further transformation. Other rearrangements, such as the aza-semipinacol rearrangement, have been used to transform indoline derivatives into indolenines bearing a C3-quaternary stereocenter, showcasing the ability to control the migration of substituents around the heterocyclic core. rsc.org

Cycloaddition Reactions: The indoline scaffold is a common motif in molecules targeted for 1,3-dipolar cycloaddition reactions. Derivatives such as 2-(2-oxoindoline-3-ylidene)acetates serve as excellent dipolarophiles. They react with 1,3-dipoles like nitrones or azomethine ylides to form highly functionalized spirocyclic systems, where the C3 position of the indoline ring becomes a spirocenter. These reactions are a cornerstone for creating privileged structures in medicinal chemistry. For instance, the reaction of indolin-2-one-based dipolarophiles with nitrones can yield spiroisoxazolidines, often with a high degree of regio- and stereoselectivity. Similarly, [3+2] cycloadditions of C,N-cyclic azomethine imines provide access to complex, nitrogen-rich heterocyclic systems fused to other rings.

| Reaction Class | Specific Type | Substrate Type | Typical Product | Reference |

|---|---|---|---|---|

| Rearrangement | Dearomative Claisen | 3-Indolyl alcohols | C2-substituted indolines | sigmaaldrich.com |

| Rearrangement | Aza-semipinacol | C2-spiroannulated indolines | C3-quaternary indolenines | rsc.org |

| Cycloaddition | 1,3-Dipolar [3+2] | Indolin-2-one dipolarophiles + Nitrones | Spiroisoxazolidines | |

| Cycloaddition | 1,3-Dipolar [3+2] | C,N-Cyclic azomethine imines | Polycyclic N-fused heterocycles |

Compound Index

| Compound Name |

|---|

| This compound |

| 1-Methylindolin-2-one |

| 2-(2-oxoindoline-3-ylidene)acetate |

| Dess-Martin Periodinane (DMP) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Oxalyl chloride |

| Sodium hypochlorite (B82951) (NaOCl) |

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |

| Tosyl chloride (TsCl) |

| Trichloroisocyanuric acid |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict chemical behavior.

Density Functional Theory (DFT) Studies of Indoline (B122111) Derivatives

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic and structural properties of molecules. mdpi.com It is widely employed for optimizing molecular geometries to find the most energetically favorable structures. mdpi.comnih.gov For indoline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations provide a detailed three-dimensional picture of the molecule's lowest energy conformation.

Below are representative optimized geometric parameters for 1-Methylindolin-2-ylmethanol, as would be predicted by a typical DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-N | ~1.39 Å |

| Bond Length | N-C(methyl) | ~1.47 Å |

| Bond Length | C2-C(methanol) | ~1.53 Å |

| Bond Length | C(methanol)-O | ~1.43 Å |

| Bond Angle | C(aromatic)-N-C2 | ~109.5° |

| Dihedral Angle | H-O-C(methanol)-C2 | ~60° (gauche) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. semanticscholar.org A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. FMO analysis is frequently applied to indole (B1671886) derivatives to understand their electronic reactivity. mdpi.com From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. semanticscholar.org

| Quantum Chemical Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -5.85 |

| LUMO Energy (ELUMO) | - | -0.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.60 |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 0.25 |

| Absolute Electronegativity (χ) | (I + A) / 2 | 3.05 |

| Absolute Hardness (η) | (I - A) / 2 | 2.80 |

| Global Softness (S) | 1 / (2η) | 0.179 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 1.66 |

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, showing localized bonds and lone pairs. nih.gov This method is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. acadpubl.eu

The analysis involves examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)). echemi.com A higher E(2) value indicates a stronger interaction and greater electron delocalization, leading to increased stability of the molecule. acadpubl.euechemi.com For this compound, significant interactions would be expected between the lone pair of the nitrogen atom and adjacent antibonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(Carom-Carom) | ~35.5 |

| LP(1) O | σ(Cmethanol (B129727)-H) | ~2.1 |

| σ(Carom-N) | σ(N-Cmethyl) | ~4.8 |

| σ(C2-H) | σ(N-Cmethyl) | ~3.2 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comchemrxiv.org

The MEP map is color-coded: regions of negative electrostatic potential (typically shown in red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.netwolfram.com Green or yellow areas represent regions of neutral potential. For this compound, the MEP map would show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indoline ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ed.ac.uk These simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their function. nih.gov For flexible molecules like this compound, MD simulations can explore the different possible conformations of the side chain and the puckering of the five-membered ring.

By simulating the molecule in a solvent, such as water or methanol, MD can also reveal the nature and dynamics of intermolecular interactions, like hydrogen bonding between the solute and solvent molecules. nih.gov Analysis of the simulation trajectory can provide insights into the stability of different conformers and the average number and lifetime of hydrogen bonds, which are critical for the molecule's solubility and interaction with biological targets. researcher.life

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are built by correlating calculated molecular descriptors with experimentally measured activities. mdpi.commdpi.com These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds. mdpi.com

For a series of indoline derivatives, a QSAR model could be developed to predict a specific biological activity (e.g., enzyme inhibition). mdpi.comnih.gov This involves calculating a wide range of descriptors for each molecule, which can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods are then used to build a mathematical equation that best describes the relationship. While no specific QSAR model for this compound is available, the table below lists typical descriptors that would be employed in such a study.

| Descriptor Category | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical representation of molecular topology and branching. |

2D and 3D QSAR Approaches for Indole/Indoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov These approaches are categorized into 2D and 3D methods, both of which have been extensively applied to indole and indoline derivatives to elucidate the key molecular features required for their activity against various biological targets. pharmacophorejournal.comnih.govub.edu

2D-QSAR studies utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include topological, electronic, and physicochemical properties. For instance, a 2D-QSAR study on indole derivatives as antibacterial agents used a multiple linear regression (MLR) approach to build statistical models linking structural properties to antibacterial activity. nih.gov The study identified that descriptors related to electronic energy and dipole moment were crucial for activity against S. aureus. nih.gov Another study on 1H-3-indolyl derivatives as antioxidants also developed a 2D-QSAR model to correlate various 2D descriptors with the compounds' antioxidant capacity. mdpi.com

3D-QSAR methods, on the other hand, consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to analyze the steric and electrostatic fields surrounding the molecules. pharmacophorejournal.comresearchgate.net These analyses generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity. pharmacophorejournal.com For example, a 3D-QSAR study was conducted on indolizino[6,7-b]indole derivatives as dual inhibitors of topoisomerase I and II, establishing a relationship between molecular attributes like steric, electrostatic, and hydrogen bonding fields and their biological activity. pharmacophorejournal.com Similarly, a 3D-QSAR study on indole derivatives targeting the serotonin (B10506) transporter and dopamine (B1211576) D2 receptor helped to systematize the structure-activity relationships within the synthesized series. nih.gov

These QSAR models serve as predictive tools, allowing researchers to estimate the activity of novel, unsynthesized indole/indoline derivatives, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular Descriptors and Statistical Validation in QSAR Models

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. wikipedia.org

Molecular Descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly classified into several categories:

Topological Descriptors: These are derived from the 2D graph of the molecule and describe properties like molecular size, shape, and branching. Examples include molecular connectivity indices and atom counts. hufocw.org

Geometric Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's 3D aspects, such as solvent-accessible surface area and molecular volume. hufocw.org

Electronic Descriptors: These relate to the electronic structure of the molecule, including properties like partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govhufocw.org

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its transport and interaction with biological targets.

In a QSAR study of 1,3-dioxoisoindoline-4-aminoquinolines, descriptors such as ATSC5i (Centered Broto-Moreau autocorrelation of lag 5 / weighted by I-state), GATS8p (Geary autocorrelation of lag 8 / weighted by polarizability), and topoShape (Topological shape index) were found to be critical for the antiplasmodial activity. nih.gov

Statistical Validation is a critical step to ensure that a QSAR model is robust, predictive, and not a result of chance correlation. wikipedia.org The process involves both internal and external validation techniques. nih.gov

Internal Validation: This assesses the stability and robustness of the model using the training set data. A common method is cross-validation, particularly the leave-one-out (LOO) technique, which generates a cross-validation coefficient (q²). wikipedia.orgnih.gov A high q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net

External Validation: This evaluates the model's ability to predict the activity of an external test set of compounds that were not used in model development. nih.gov The predictive power is often measured by the predictive R² (pred_R²). researchgate.net

A reliable QSAR model should have high values for the coefficient of determination (R²) for the training set, the cross-validation coefficient (q²), and the R² for the external test set. nih.gov For example, a 3D-QSAR study on indole derivatives as COX-2 inhibitors reported a q² of 0.9461 and a pred_R² of 0.8782, indicating a statistically significant and robust model. researchgate.net

| Validation Parameter | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| q² or Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| pred_R² (Predictive R² for test set) | Measures the external predictive ability of the model on an independent dataset. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

This table provides a general overview of common statistical parameters and their generally accepted threshold values for a valid QSAR model.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netthesciencein.org This method is extensively used for indole and indoline derivatives to understand their mechanism of action at a molecular level. tandfonline.com

Target Protein Identification and Binding Site Analysis

The first step in a molecular docking study is the identification of a relevant biological target. patsnap.com For indole derivatives, a wide array of protein targets have been identified based on their diverse biological activities, including enzymes, receptors, and other proteins involved in disease pathways. nih.govchula.ac.th Targets can be identified through various means, including experimental data, literature review, and bioinformatics databases like GeneCards. mdpi.com

Once a target protein is selected, its three-dimensional structure is obtained, typically from a repository like the Protein Data Bank (PDB). Analysis of the protein structure allows for the identification and characterization of potential binding sites. nih.gov These binding sites, often catalytic sites or allosteric pockets, are cavities on the protein surface with specific shapes and chemical properties that can accommodate a ligand. For example, in a study of indole derivatives targeting the Hepatitis C NS5B polymerase, the binding site was identified as an allosteric site in the thumb domain of the enzyme. Similarly, for indoline derivatives targeting the EGFR kinase domain, the ATP-binding pocket was the focus of the docking analysis. tandfonline.comnih.gov

Ligand Binding Affinity Prediction and Interaction Characterization

After docking, the different orientations of the ligand, known as poses, are evaluated using a scoring function that estimates the binding affinity. This is often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding affinity. frontiersin.orgnih.gov

This analysis provides detailed insights into the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors and acceptors on the ligand and protein. mdpi.commdpi.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, often involving aromatic rings and alkyl chains. mdpi.com

Pi-Pi Stacking: A specific type of hydrophobic and electrostatic interaction between aromatic rings. mdpi.com

For example, molecular docking of an indole-acrylamide derivative into the colchicine-binding site of tubulin revealed key hydrogen bonds with βAsn258 and βCys241 residues, which were crucial for its activity. mdpi.com In another study, an N-(2-hydroxy-5-nitrophenyl(4'-methyl phenyl)methyl)indoline derivative was shown to interact with the key residue Lys721 in the EGFR kinase domain. tandfonline.comnih.gov These detailed interaction profiles are invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of new derivatives with improved affinity and selectivity. mdpi.com

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indole-based diaza-sulphonamides | JAK-3 Protein | -8.8 to -9.7 | Not specified |

| Indole-based Schiff base (Compound 4g) | α-Glucosidase | -7.40 | Asp327, Asp542, Phe649 |

| N-(2-hydroxy-5-nitrophenyl...)indoline (HNPMI) | EGFR Kinase Domain | Not specified | Lys721 |

| Indole-acrylamide derivative | Tubulin (Colchicine site) | Not specified | βAsn258, βCys241 |

This table summarizes findings from various molecular docking studies on indole and indoline derivatives, highlighting their protein targets and specific molecular interactions.

Medicinal Chemistry and Drug Design Principles

Structure-Activity Relationship (SAR) Studies of Indolinylmethanol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as an indolinylmethanol derivative, relates to its biological activity. These studies involve systematically modifying the molecule's structure and observing the corresponding changes in its efficacy and potency. For the indole (B1671886) and indoline (B122111) scaffolds, SAR studies have been crucial in defining the roles of shape, surface area, and other molecular properties in their biological function. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of indoline derivatives can be significantly modulated by the nature and position of various substituents on the scaffold. The addition of different chemical groups can influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Research on various indole-based compounds has demonstrated clear SAR patterns. For instance, in a series of indole derivatives designed as HIV-1 fusion inhibitors, modifications to the aromatic systems and the linking moieties led to significant variations in activity. nih.gov Similarly, in a study of indolin-5-yl-cyclopropanamine derivatives as Lysine Specific Demethylase 1 (LSD1) inhibitors, strategic modifications of the indoline scaffold resulted in a potent and selective inhibitor, compound 7e, with an IC₅₀ value of 24.43 nM for LSD1. nih.gov This compound showed high selectivity over related enzymes and demonstrated significant antitumor efficacy in preclinical models. nih.gov

The effects of substituents are often interdependent. In one study on indole derivatives, the affinity for the target receptor was improved by hydroxyl or methoxy (B1213986) groups on a side-chain phenyl ring when the indole 5-position was substituted with a chloro or nitro group. nih.gov However, for derivatives with hydrogen at the 5-position, affinity was increased by halogens on the same phenyl ring. nih.gov Furthermore, the presence of a hydrogen-bonding NH group on the indole nucleus can be critical for interaction with a biological target, as its replacement with a methyl group can lead to a complete loss of activity. nih.gov

The following table summarizes representative SAR findings for indoline and indole derivatives, illustrating the impact of different substituents on biological activity against various targets.

| Scaffold | Substituent(s) | Target | Activity (IC₅₀ / EC₅₀) |

| Indolin-5-yl-cyclopropanamine | Varies | LSD1 | 24.43 nM (for compound 7e) nih.gov |

| Bis-indole | Varies | HIV-1 gp41 | 200 nM (for compound 6j) nih.gov |

| Indole-thiazolidinedione-triazole | Varies | HePG-2 Cancer Cell Line | 4.43 µM mdpi.com |

| Indole-based Bcl-2 Inhibitor | Varies | MCF-7 Cancer Cell Line | 0.83 µM mdpi.com |

| Indolin-2-one | Varies | VEGFR-2 | 0.078 µM (for compound 17a) mdpi.com |

Conformational Analysis and Pharmacophore Identification

Conformational analysis involves studying the three-dimensional arrangement of atoms in a molecule and how this spatial arrangement affects its interaction with a biological target. nih.gov For indolinylmethanol derivatives, the flexibility of the scaffold allows it to adopt various conformations to fit into a binding site. nih.gov Techniques like 1H NMR spectroscopy and quantum chemical calculations are employed to investigate the preferred conformations of these molecules in solution. nih.gov

A pharmacophore is an abstract description of the molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. researchgate.net Identifying the pharmacophore of a class of compounds like indolinylmethanol derivatives is a critical step in designing new, more potent molecules. For the indoline scaffold, the NH group often acts as a hydrogen bond donor, while the benzene (B151609) ring can engage in hydrophobic interactions with amino acid residues of a target protein. nih.gov Computational modeling can help generate and visualize these pharmacophoric features, guiding the design of new derivatives with an optimal arrangement of these key interaction points. researchgate.net

Lead Discovery and Optimization Strategies

Lead discovery and optimization are sequential processes in drug development. They begin with the identification of initial "hit" compounds and progress through chemical refinement to produce a "lead" compound with improved potency, selectivity, and drug-like properties. wikipedia.org

Hit Identification and Hit-to-Lead Conversion

The process of finding a new drug often starts with screening large libraries of small molecules to identify "hits"—compounds that show a desired biological activity against a target. oncodesign-services.com This can be done through high-throughput screening (HTS) or virtual screening. oncodesign-services.com Once a hit, potentially an indoline-based molecule, is identified, the hit-to-lead (H2L) process begins. wikipedia.org

The H2L stage involves several key steps:

Hit Confirmation: Re-testing the initial hits to ensure the observed activity is reproducible. wikipedia.org

Analog Synthesis: Creating a small, focused library of analogs around the hit structure to explore the initial SAR. ddcpharmaceutical.com This helps to understand which parts of the molecule are essential for activity and which can be modified.

Property Profiling: Evaluating the hits and their early analogs for basic physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they have the potential to become viable drugs. nih.govddcpharmaceutical.com

Rational Drug Design Approaches for Indoline Scaffolds

Rational drug design utilizes the knowledge of a biological target or of other active molecules to design new, more effective compounds. researchgate.net For indoline scaffolds, these approaches have been widely applied. researchgate.netmdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD can be used to design molecules that fit precisely into the binding site. Molecular docking simulations, a key tool in SBDD, predict how a molecule like an indolinylmethanol derivative will bind to a target. mdpi.comacs.org This allows medicinal chemists to design modifications that enhance these binding interactions, for example, by adding a group that can form a new hydrogen bond or fill a hydrophobic pocket. acs.org

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are used. These approaches rely on the knowledge of other molecules (ligands) that bind to the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed to guide the design of new compounds that contain the essential features for activity. researchgate.net

These computational approaches have been successfully used to design novel indoline-2-one derivatives as potent inhibitors of targets like VEGFR-2, a key protein in cancer progression. mdpi.com

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a strategy that starts with identifying very small molecules, or "fragments," that bind weakly to the biological target. These fragments then serve as starting points for building a more potent lead compound. researchgate.net This can be done by "growing" the fragment to add new interactions or by "linking" two or more fragments that bind to adjacent sites. oncodesign-services.com

The indoline scaffold is well-suited for FBDD approaches. An indolinone scaffold, for example, was used as a starting point in an FBDD strategy to design novel inhibitors of Aurora B kinase. researchgate.net By computationally combining various hydrophobic and hydrophilic fragments with the core scaffold, a library of potential inhibitors was generated. researchgate.net Subsequent synthesis and testing of the most promising candidates led to the identification of compounds with nanomolar inhibitory activity and high selectivity. researchgate.net This approach highlights how the versatile indoline core can be used as a foundation for building highly specific and potent drug candidates.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. eurofinsdiscovery.comnih.gov This approach is particularly useful for navigating around existing patents, improving physicochemical properties, or discovering novel chemical series with enhanced pharmacological profiles. arxiv.org In the context of lead optimization starting from a compound like 1-Methylindolin-2-ylmethanol, scaffold hopping could involve replacing the indoline core with other bicyclic or heterocyclic systems that maintain a similar three-dimensional arrangement of key pharmacophoric features. For instance, scaffolds like indazole or benzimidazole (B57391) could be explored as potential replacements. rsc.org

Bioisosteric replacement, a related concept, involves the substitution of atoms or functional groups with other groups that have similar steric and electronic properties. researchgate.netcambridgemedchemconsulting.com This technique is often employed to address issues related to metabolism, toxicity, or bioavailability. researchgate.net For this compound, bioisosteric replacements could be applied to various parts of the molecule. For example, the hydroxyl group of the methanol (B129727) substituent could be replaced with a bioisostere such as a primary amine or a thiol to explore different hydrogen bonding interactions with a target protein. Similarly, the methyl group on the nitrogen atom could be substituted with other small alkyl groups or electron-withdrawing groups to modulate the basicity and lipophilicity of the molecule.

Table 1: Potential Scaffold Hops and Bioisosteric Replacements for this compound

| Original Moiety | Potential Scaffold Hop/Bioisostere | Rationale |

| Indoline | Indazole, Benzimidazole, Tetrahydroquinoline | Maintain bicyclic structure, explore different aromatic properties and hydrogen bonding patterns. |

| -CH2OH | -CH2NH2, -CH2SH, -CONH2 | Alter hydrogen bonding capacity, introduce new interactions. |

| N-CH3 | N-C2H5, N-CHF2, N-acyl | Modulate basicity, lipophilicity, and metabolic stability. |

Computational Drug Design (CADD) in Indoline Research

Computational drug design (CADD) plays a crucial role in modern drug discovery by enabling the rational design and optimization of lead compounds. nih.govcriver.com In the context of research involving the indoline scaffold, CADD techniques are employed to understand structure-activity relationships (SAR), predict binding modes, and design novel derivatives with improved properties. nih.govacs.org For a molecule like this compound, CADD can be instrumental in identifying potential biological targets and guiding its derivatization.

Molecular docking studies can be used to predict how this compound and its analogs bind to the active site of a target protein. nih.gov This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. frontiersin.org Based on these insights, new derivatives can be designed to enhance these interactions and improve potency. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, derivatives with larger, lipophilic substituents at a specific position on the indoline ring could be synthesized and tested.

Quantitative structure-activity relationship (QSAR) studies can also be applied to a series of indoline derivatives to develop mathematical models that correlate their chemical structures with their biological activities. neliti.com These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.

Derivatization Strategies for Enhancing Pharmacological Properties

The chemical structure of this compound offers several avenues for derivatization to enhance its pharmacological properties. The primary alcohol and the secondary amine within the indoline ring are key functional groups that can be readily modified.

The potency and selectivity of a drug candidate are critical for its therapeutic efficacy and safety. Derivatization of this compound can be strategically employed to optimize these parameters. mdpi.com For instance, esterification or etherification of the primary alcohol can introduce a variety of substituents that can probe different regions of a target's binding site. nih.gov Acylation or alkylation of the indoline nitrogen can also lead to derivatives with altered electronic and steric properties, which can influence binding affinity and selectivity. nih.gov

Structure-activity relationship (SAR) studies are essential in this optimization process. nih.govresearchgate.net By systematically synthesizing and testing a series of derivatives, researchers can identify the structural modifications that lead to the greatest improvements in potency and selectivity. For example, a study on a series of indole derivatives revealed that the nature and position of substituents on the indole ring significantly influenced their biological activity. mdpi.com

Table 2: Exemplary Derivatization Strategies for Potency and Selectivity Enhancement

| Position of Derivatization | Type of Modification | Potential Impact |

| 2-methanol | Esterification, Etherification | Explore new binding interactions, modulate lipophilicity. |

| N1-methyl | Alkylation, Acylation | Alter basicity, introduce steric bulk, modify electronic properties. |

| Aromatic Ring (positions 4, 5, 6, 7) | Halogenation, Nitration, Alkylation | Modulate electronic properties of the ring system, introduce new contact points. |

The bioavailability of a drug is heavily influenced by its physicochemical properties, such as lipophilicity, solubility, and permeability. nih.gov The indoline scaffold, while being a valuable pharmacophore, can sometimes present challenges in terms of these properties. nih.gov Derivatization of this compound can be used to fine-tune these characteristics to improve its drug-like properties.

Lipophilicity, often expressed as logP, is a key determinant of a molecule's ability to cross cell membranes. The introduction of polar or nonpolar functional groups can systematically alter the lipophilicity of this compound. For example, introducing a hydroxyl or carboxyl group would decrease lipophilicity and increase aqueous solubility, while adding an alkyl or aryl group would have the opposite effect.

Permeability, the ability of a compound to pass through biological membranes, is another critical factor for oral bioavailability. Strategies to enhance permeability can include the masking of polar functional groups through prodrug approaches, such as forming a more lipophilic ester from the primary alcohol of this compound. Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed derivatives, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. nih.govmdpi.com

Green Chemistry Approaches in 1 Methylindolin 2 Ylmethanol Synthesis

Principles of Green Chemistry in Indoline (B122111) Synthesis

The synthesis of indoline and its derivatives is a significant area of focus in medicinal and materials chemistry. The application of the 12 principles of green chemistry provides a framework for developing more sustainable synthetic routes. organic-synthesis.com These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. organic-synthesis.comresearchgate.net

In the context of indoline synthesis, these principles translate into specific strategies. For instance, waste prevention is addressed by developing one-pot reactions that combine multiple synthetic steps, thereby reducing the need for intermediate separation and purification, which are major sources of waste. mdpi.commdpi.com Maximizing atom economy encourages the use of addition reactions over substitution or elimination reactions, ensuring that a greater proportion of reactant atoms are incorporated into the final product. rsc.org The use of catalysis, particularly with recyclable or heterogeneous catalysts, is preferred over stoichiometric reagents, which are consumed in the reaction and generate more waste. mdpi.com

Solvent-Free and Reduced-Solvent Reaction Conditions

A significant portion of chemical waste originates from the use of organic solvents. organic-synthesis.com Consequently, developing solvent-free or reduced-solvent synthetic methods is a key goal in green chemistry. For the synthesis of indole (B1671886) derivatives, which are precursors to indolines, several solvent-free approaches have been developed. These reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating a neat mixture of reactants. researchgate.netresearchgate.net

For example, the electrophilic substitution reaction of indoles with carbonyl compounds to form bis(indolyl)methanes, a related structural motif, can be performed efficiently under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net This method offers excellent yields and avoids the use of volatile and often toxic organic solvents. Another approach involves the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as an alternative to traditional solvents. researchgate.net

| Reaction Type | Catalyst | Conditions | Advantage |

| Electrophilic Substitution | Ceric Ammonium Nitrate (CAN) | Solvent-free, neat mixture | High yields, elimination of volatile organic solvents. researchgate.net |

| Three-Component Reaction | Choline Chloride:Urea (DES) | Deep Eutectic Solvent | Use of a biodegradable, non-toxic, and recyclable solvent system. researchgate.net |

| Cyclization | None (Thermal) | Solvent-free, neat heating | Reduced waste stream, simplified product isolation. |

| N-alkylation | Mechanochemical Grinding | Ball Mill, Solvent-free | High efficiency, short reaction times, avoids bulk solvents. mdpi.com |

Catalyst-Free and Recyclable Catalyst Systems

The ideal chemical reaction would proceed without the need for a catalyst. While catalyst-free reactions are not always feasible, they represent a significant achievement in green synthesis. Some multicomponent reactions for the synthesis of indole-substituted methane (B114726) derivatives have been developed that proceed without any catalyst or additives, relying on the inherent reactivity of the starting materials. acs.orgresearchgate.net

When catalysts are necessary, green chemistry principles favor the use of systems that are recyclable and non-toxic. jsynthchem.com Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous because they can be easily separated from the reaction mixture by filtration and reused. researchgate.net

Recent advances have focused on novel recyclable catalysts for N-heterocycle synthesis:

Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles, such as SbCl3@Fe3O4/g-C3N4, can be easily recovered from the reaction mixture using an external magnet. This allows for multiple reuse cycles without significant loss of activity. jsynthchem.com

Polymer-Supported Catalysts: Resins like Amberlite IR-120, an acidic cation exchange resin, have been used as recyclable catalysts for the synthesis of 3-substituted indoles. The heterogeneous polymer matrix allows for simple recovery and reuse. researchgate.net

Coordination Polymers: Nickel-containing coordination polymers have been shown to be effective and recyclable catalysts for the alkylation of oxindoles, demonstrating fine stability over multiple runs. mdpi.com

Alumina: Alumina (Al2O3) has been utilized as a low-cost and recyclable catalyst for certain organic syntheses. It can be washed with water and dried for reuse, reducing waste and cost. kobe-u.ac.jp

| Catalyst System | Type | Recovery Method | Key Advantages |

| SbCl3@Fe3O4/g-C3N4 | Magnetic Nanocomposite | External Magnet | High stability, easy separation, synergistic catalytic effects. jsynthchem.com |

| Amberlite IR-120 | Acidic Polymer Resin | Filtration | Heterogeneous, easy recovery, no loss of activity. researchgate.net |

| Ni-Containing Coordination Polymer | Metal-Organic Framework | Filtration | High stability, effective for alkylation reactions. mdpi.com |

| Alumina (Al2O3) | Inorganic Solid | Washing and Drying | Low cost, environmentally friendly, simple regeneration. kobe-u.ac.jp |

Alternative Energy Sources (e.g., Microwave Irradiation, Ball Milling)

Conventional heating methods often rely on bulk heating of a reaction vessel, which can be energy-intensive and lead to longer reaction times. Green chemistry promotes the use of alternative energy sources that can improve energy efficiency and accelerate reaction rates. organic-synthesis.com

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for the rapid synthesis of compounds like indoles and their derivatives. tandfonline.comnih.gov Microwave energy directly heats the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times compared to conventional heating. This technique often results in higher yields and cleaner reactions with fewer by-products. nih.gov Many classical indole syntheses, such as the Fischer, Bischler-Mohlau, and Madelung reactions, have been adapted to use microwave irradiation, demonstrating its broad applicability. nih.gov

Comparison of Microwave vs. Conventional Synthesis for Indole Derivatives

| Reaction Type | Method | Reaction Time | Yield |

|---|---|---|---|

| Huisgen [3+2] Cycloaddition | Conventional | 12-24 hours | 64-94% |

| Huisgen [3+2] Cycloaddition | Microwave | 5-15 minutes | 72-96% nih.gov |

| Fischer Indole Synthesis | Conventional | 3-8 hours | Moderate |

Ball Milling (Mechanochemistry): Mechanochemical synthesis, often performed in a ball mill, involves grinding reactants together, sometimes with a small amount of liquid or a solid catalyst. This solvent-free method can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. mdpi.com The energy supplied through mechanical force can break bonds and promote reactions, offering a highly efficient and environmentally benign synthetic route. mdpi.com

Atom Economy and Waste Minimization